![molecular formula C14H12F2N4 B2369422 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 1164476-37-2](/img/structure/B2369422.png)
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile (DFDM) is a novel synthetic molecule with potential applications in a variety of fields, including scientific research, drug development, and laboratory experiments. DFDM is a fluorinated derivative of malononitrile, a three-carbon nitrile molecule, and is composed of two fluorine atoms, two nitrogen atoms, and five carbon atoms. This molecule is of particular interest due to its unique structure and properties, which can be utilized for a variety of purposes.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
Shoghi-Jadid et al. (2002) utilized a derivative of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, [18F]FDDNP, in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. The probe showed greater accumulation and slower clearance in affected brain areas, correlating with lower memory performance scores, indicating its potential in diagnostic assessment and response-monitoring during experimental treatments for Alzheimer's Disease (Shoghi-Jadid et al., 2002).
Optical Material Research
Bogdanov et al. (2019) investigated the solvatochromic behavior of 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile, highlighting its potential use as nonlinear optical materials due to its donor-acceptor structures. However, its crystallization in the centrosymmetric space group P21/c limits its application as nonlinear optical materials in the crystalline state (Bogdanov et al., 2019).
Two-Photon Absorption Research
Yuxia Zhao et al. (2007) synthesized two malononitrile derivatives and investigated their photophysical characteristics. They found that the derivatives exhibited strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values with 800 nm femtosecond laser pulses, indicating their relevance in applications involving two-photon absorption (Yuxia Zhao et al., 2007).
Anionic Detection in Water
Schramm et al. (2016) synthesized compounds like 2–[4–(dimethylamino)benzylidene]malononitrile for use as optical devices for anionic detection, specifically for CN− in water. The compounds' color change upon anion addition and the disruption of electronic conjugation between the electron donating and electron accepting moieties of the dye highlight their potential in environmental monitoring (Schramm et al., 2016).
Fluorescent Probing for Malononitrile Detection
Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile, a key reagent in making tear gas and a precursor of hydrogen cyanide in mammalian tissue metabolism. Their probe showed significant fluorescence turn-on response upon malononitrile detection, indicating its potential for environmental and health monitoring (Jung et al., 2020).
Propiedades
IUPAC Name |
2-[(E)-3-(2,4-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4/c1-20(2)14(10(8-17)9-18)5-6-19-13-4-3-11(15)7-12(13)16/h3-7,19H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIMVYIWXWGOKK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2369339.png)


![Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate](/img/structure/B2369344.png)
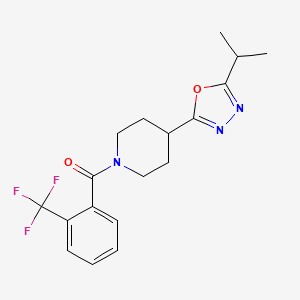

![4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2369351.png)
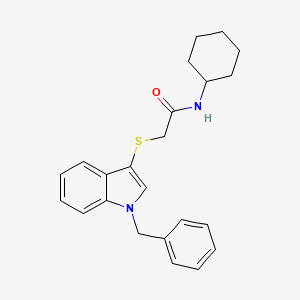
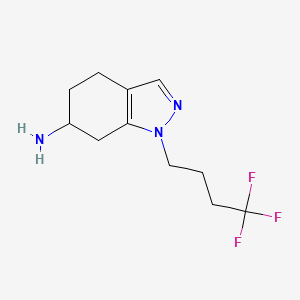
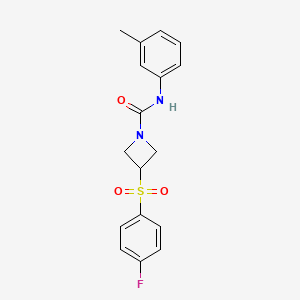
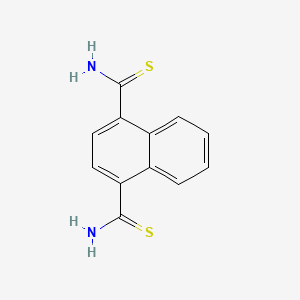
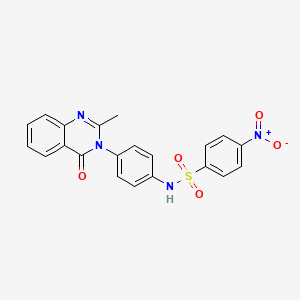
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)
